GSK1034702
Description
Significance of Cholinergic System Modulation in Cognitive Function
The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes, most notably cognitive functions such as learning, memory, and attention. frontiersin.orgresearchgate.net Modulation of this system has profound effects on the brain's ability to process and retain information. nih.govdoaj.org Cholinergic neurons originating in the basal forebrain project widely throughout the cerebral cortex and hippocampus, areas indispensable for higher cognitive operations. nih.govportlandpress.com
Enhancing cholinergic activity has been shown to improve working memory, while blocking its function can impair performance in cognitive tasks. frontiersin.orgnih.gov The degeneration of central cholinergic neurons and the subsequent deficit in acetylcholine signaling are hallmark features of neurodegenerative conditions like Alzheimer's disease, leading to significant memory impairment. nih.govnih.gov This "cholinergic hypothesis" has been a cornerstone of research into cognitive disorders for decades, driving the development of therapies aimed at augmenting cholinergic transmission. acs.orgresearchgate.net Consequently, modulating the cholinergic system remains a primary strategy in the pursuit of treatments for cognitive dysfunction. nih.gov
Role of Muscarinic Acetylcholine Receptor Subtype 1 (M1 mAChR) in Learning and Memory
Within the cholinergic system, the muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are key mediators of acetylcholine's effects in the central nervous system. researchgate.netportlandpress.com The M1 subtype (M1 mAChR) is of particular interest due to its high expression in the hippocampus and cortex, brain regions that are central to learning and memory processes. portlandpress.comnih.govnih.gov
Activation of M1 mAChRs is critically involved in synaptic plasticity, the cellular mechanism thought to underlie memory formation. nih.gov Studies have demonstrated that M1 receptor activation can induce long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govmedchemexpress.com Pharmacological inhibition or genetic deletion of M1 receptors in animal models leads to significant disruptions in hippocampus-dependent memory tasks. nih.govnih.gov Conversely, stimulating M1 receptors is proposed to enhance learning by modulating the induction of synaptic plasticity. nih.gov Given its crucial role, the M1 mAChR is considered a primary therapeutic target for addressing the cognitive deficits seen in conditions like Alzheimer's disease and schizophrenia. jneurosci.orgneurosciencenews.comresearchgate.net
Historical Context of M1 mAChR Ligand Development for Neurological Disorders
The therapeutic potential of activating M1 mAChRs for cognitive enhancement has spurred decades of drug development efforts. researchgate.netresearchgate.net Early attempts focused on creating orthosteric agonists—molecules that bind to the same site as the endogenous neurotransmitter, acetylcholine. However, this approach faced a significant hurdle: the high degree of structural conservation in the acetylcholine binding site across all five muscarinic receptor subtypes. acs.orgnih.govmdpi.com
This lack of subtype selectivity meant that early agonists, such as xanomeline (B1663083), activated not only the desired M1 receptors but also M2 and M3 receptors, which are abundant in peripheral tissues. oup.comnih.gov This peripheral activation led to dose-limiting side effects, including gastrointestinal disturbances, sweating, and salivation, which often hindered their clinical utility. oup.comnih.gov
The discovery that M1 receptors possess a distinct allosteric binding site—a location separate from the orthosteric site that is not conserved across subtypes—represented a major breakthrough. acs.orgoup.com This finding opened the door to the development of allosteric modulators, ligands that bind to this unique site to selectively enhance M1 receptor activity. nih.gov This strategy offers the potential to achieve the pro-cognitive benefits of M1 activation while avoiding the peripheral side effects associated with non-selective orthosteric agonists, thus revitalizing the pursuit of M1-targeted therapies. portlandpress.comacs.org
Initial Characterization of GSK1034702 as an M1 mAChR Agonist
This compound emerged from the development of novel N-substituted benzimidazolones as a potent, selective, and orally active M1 mAChR agonist. oup.comoup.com Unlike earlier compounds, this compound is an allosteric agonist, meaning it activates the M1 receptor by binding to a site distinct from that of acetylcholine. oup.comoup.com This allosteric mechanism is the basis for its high selectivity.
In vitro studies have extensively characterized the pharmacological profile of this compound. It is a potent agonist at the human M1 receptor with a pEC50 of 8.1. medchemexpress.comoup.comoup.com Crucially, it demonstrates over 100-fold selectivity for the M1 subtype over the M2, M3, M4, and M5 receptor subtypes, minimizing the risk of off-target effects. oup.comoup.comoup.com Further studies confirmed that this compound activates the Gq/11 protein-mediated signaling pathway, leading to downstream effects such as the accumulation of inositol (B14025) phosphate (B84403) and the phosphorylation of ERK1/2. medchemexpress.com Positron Emission Tomography (PET) studies in humans have confirmed that the compound can cross the blood-brain barrier. nih.govcolumbia.edu
| Parameter | Value | Description |
|---|---|---|
| Mechanism of Action | Allosteric Agonist | Activates the M1 mAChR at a site distinct from the acetylcholine binding site. oup.comoup.com |
| Potency (pEC50) at hM1 | 8.1 | Indicates high potency in activating the human M1 muscarinic receptor. medchemexpress.comoup.comoup.com |
| Selectivity | >100-fold vs. hM2-M5 | Highly selective for the M1 receptor subtype over other muscarinic subtypes. oup.comoup.comoup.com |
| Signaling Pathway | Gq/11 protein-mediated | Activates intracellular signaling cascades typical of M1 receptor stimulation. medchemexpress.com |
| Blood-Brain Barrier | Penetrant | Able to enter the central nervous system to exert its effects. medchemexpress.comnih.gov |
Preclinical research has substantiated these in vitro findings. In rodent models, this compound and its isomers were shown to enhance neuronal firing in the CA1 region of the hippocampus, an area vital for memory. oup.comoup.com This enhancement of neuronal activity is consistent with the compound's ability to induce long-term potentiation. medchemexpress.com Furthermore, this compound demonstrated pro-cognitive effects in vivo, successfully reversing scopolamine-induced amnesia in a passive avoidance learning task in rats. oup.comoup.com These initial characterizations established this compound as a highly selective tool and a potential therapeutic agent for exploring the role of M1 receptor activation in human cognition. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
932373-87-0 |
|---|---|
Molecular Formula |
C18H24FN3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |
InChI Key |
KRRSQJOVDWYKHH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |
Appearance |
Solid powder |
Other CAS No. |
955359-72-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl. |
Origin of Product |
United States |
Comprehensive Pharmacological Analysis and Receptor Interaction Profile of Gsk1034702
Elucidation of Bitopic Binding Modality at the M1 Muscarinic Acetylcholine (B1216132) Receptor
Recent evidence, derived from ligand binding, chemical biology, and functional assays, establishes that GSK1034702 interacts with the M1 mAChR in a bitopic manner. This means it can simultaneously occupy both the orthosteric and an allosteric binding site, a mechanism distinct from a purely allosteric interaction as initially suggested. patsnap.comnih.govresearchgate.netsci-hub.senih.gov
This compound demonstrates direct engagement with the orthosteric acetylcholine (ACh) binding site of the M1 mAChR. This is supported by its ability to fully inhibit the binding of the orthosteric radioligand [3H]-N-methylscopolamine (NMS). Furthermore, studies have shown a lack of cooperative effects on [3H]-NMS binding, which is characteristic of orthosteric rather than prototypical allosteric mechanisms. In functional assays, after receptor alkylation to diminish agonist response, this compound induces a nonsaturable, concentration-dependent parallel rightward shift in the ACh-mediated inositol (B14025) phosphate (B84403) (IP) response, further confirming an orthosteric mode of action. This compound interacts competitively with ACh at this site. nih.gov
Beyond its orthosteric interaction, the bitopic nature of this compound implies its concomitant engagement with an allosteric site on the M1 mAChR. Evidence for this allosteric interaction has been indicated through functional assays utilizing M1 mAChR DREADD (Designer Receptors Exclusively Activated by Designer Drugs) and by characterizing the binding of [3H]-GSK1034702 to the wild-type receptor. patsnap.comnih.govresearchgate.netsci-hub.senih.gov
This compound fundamentally differs from pure allosteric modulators (PAMs). While pure PAMs bind to an allosteric site and enhance the affinity and/or efficacy of an orthosteric ligand without directly activating the receptor, this compound possesses intrinsic agonist activity and directly interacts with the orthosteric site. nih.govresearchgate.netsci-hub.senih.govnih.govnews-medical.net Pure PAMs are typically quiescent in the absence of an orthosteric ligand and only exert their effects when an orthosteric ligand is bound. nih.govsci-hub.senih.govnews-medical.net The comprehensive pharmacological analysis of this compound has clarified that it is not a purely allosteric ligand as initially suggested. nih.govresearchgate.net
Intrinsic Agonist Activity and Functional Characterization
This compound exhibits intrinsic agonist activity at the M1 mAChR. It functions as a partial agonist with an intrinsic activity of approximately 0.6 at native tissue M1 receptors derived from rat, marmoset, and human sources. oup.com It is a potent agonist at human M1 receptors, demonstrating a pEC50 of 8.1. oup.comscienceopen.com Calcium mobilization studies have also shown that this compound potently activates the M1 receptor. oup.com
Table 2: Functional Potency of this compound at Human M1 Receptors
| Parameter | Value | Source |
| pEC50 (hM1) | 8.1 | oup.comscienceopen.com |
| Intrinsic Activity | ~0.6 (Partial) | oup.com |
Muscarinic Receptor Subtype Selectivity Profile
Initially, this compound was reported to possess at least 100-fold selectivity for human M1 receptors over human M2-5 receptors. oup.comscienceopen.comoup.com However, more detailed pharmacological characterization, particularly recognizing its bitopic binding mode, has indicated a broader lack of muscarinic receptor subtype selectivity. patsnap.comnih.govresearchgate.netnih.gov Despite its initial description as a selective M1 allosteric agonist, observed pharmacological effects suggested activation of other muscarinic receptor subtypes, notably M2 and M3. oup.comresearchgate.netpsu.edu This is partly attributed to the high conservation of the orthosteric binding site across all muscarinic receptor subtypes, which historically has posed challenges for designing truly subtype-selective orthosteric ligands. chem960.compsu.edu
The observed lack of muscarinic receptor subtype selectivity, particularly the interaction of this compound with the highly conserved orthosteric binding pocket, carries significant pharmacological implications. This non-selective engagement can lead to the activation of other muscarinic receptor family members, such as M2 and M3 receptors, which are widely distributed in peripheral tissues. Such off-target activation can drive broader cholinergic responses. sci-hub.seoup.comresearchgate.netpsu.edu Research findings explicitly indicate that the bitopic nature of this compound, combined with its intrinsic agonist activity and lack of muscarinic receptor subtype selectivity, contributes to the potential for adverse effects. patsnap.comnih.govresearchgate.netnih.govresearchgate.net
Compound Names and PubChem CIDs
Preclinical Efficacy and Neurobiological Mechanisms of Gsk1034702
Pro-cognitive Effects of GSK1034702 in Rodent Models of Cognitive Dysfunction
A notable pro-cognitive effect of this compound is its ability to reverse scopolamine-induced amnesia in hippocampus-dependent passive avoidance tasks nih.govfishersci.iempg.de. Scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, is frequently used to induce temporary cognitive deficits, particularly amnesia, in animal models, thereby mimicking aspects of memory impairment observed in human neurodegenerative disorders wikipedia.org.
Research has shown that this compound, or its isomer (compound 5), reversed scopolamine-induced amnesia in a dose-related manner nih.gov. This reversal was observed following both acute and sub-chronic (e.g., 7 days at 6 mg/kg/day) treatment regimes, with challenge doses ranging from 1 to 10 mg/kg nih.gov. These findings underscore this compound's potential to ameliorate memory deficits by counteracting cholinergic dysfunction.
This compound modulates hippocampal function, leading to improved memory encoding nih.govuni.luresearchgate.netmetabolomicsworkbench.orgfishersci.ca. The hippocampus is a key brain structure for memory formation, and M1 receptors within this region are vital for learning and memory processes nih.govmims.comwikipedia.orgnih.gov. Stimulation of M1 receptors by compounds like this compound enhances the responsiveness of hippocampal pyramidal cells to afferent input nih.gov. This enhancement is critical for the encoding of episodic memories and is associated with improved learning and memory outcomes in preclinical studies nih.gov. The mechanism involves the potentiation of long-term potentiation (LTP), a form of synaptic plasticity widely considered to be a cellular basis for learning and memory nih.gov.
Studies have specifically investigated the impact of this compound on neuronal activity within hippocampal subregions. An isomer of this compound (compound 5) was found to enhance cell firing in the CA1 region of the rat hippocampus nih.gov. Furthermore, this compound itself caused a concentration-dependent increase in hippocampal CA1 neuronal firing rate nih.gov. This increased firing persisted even after repeated treatment for 7 days nih.gov. This modulation of neuronal excitability in the CA1 region, a crucial area for memory processing, is consistent with the observed pro-cognitive effects and highlights the compound's direct impact on hippocampal neural circuitry nih.gov. The septohippocampal cholinergic pathways, which excite hippocampal pyramidal neurons, are known to play a critical role in memory functions, including memory encoding nih.gov.
Cellular and Synaptic Mechanisms Underlying this compound's Cognitive Enhancement
The cognitive enhancing effects of this compound are underpinned by its influence on specific intracellular signaling pathways and synaptic mechanisms.
Activation of M1 receptors, including by this compound, leads to an increase in Extracellular Signal-Regulated Kinase (ERK1/2) phosphorylation nih.gov. ERK1/2 phosphorylation pathways are critical biochemical mediators involved in various cellular processes, including neuronal plasticity, learning, and memory nih.gov. This compound has been demonstrated to be functionally active in ERK1/2 phosphorylation assays, indicating its direct engagement with this crucial signaling cascade downstream of M1 receptor activation.
M1 receptor activation amplifies N-Methyl-D-Aspartate (NMDA) receptor-mediated currents nih.gov. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, particularly in processes like long-term potentiation (LTP), which are fundamental to learning and memory formation. M1 mAChRs have been shown to potentiate NMDA-receptor signaling in both the hippocampus and cortex, brain regions intimately associated with learning and memory. This amplification contributes to the enhancement of excitatory synaptic transmission and LTP in the hippocampus through postsynaptic M1 mAChR activation, thereby supporting the observed cognitive improvements nih.gov.
Translational Research and Clinical Investigation of Gsk1034702
Evaluation of Cognitive Effects in Human Models of Cognitive Impairment
GSK1034702, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist, has been investigated for its potential to address cognitive deficits. oup.com Research has utilized human models of cognitive impairment to evaluate its efficacy, particularly focusing on episodic memory. nih.govuow.edu.au
The nicotine (B1678760) abstinence model is a recognized method for inducing transient cognitive deficits in healthy subjects, providing a platform to test pro-cognitive agents. oup.comnih.gov In a randomized, double-blind, placebo-controlled, cross-over study involving 20 male smokers, the effects of this compound were examined following at least 12 hours of nicotine abstinence. oup.com This state of abstinence was shown to significantly impair both immediate and delayed episodic memory recall compared to the baseline nicotine "on-state". oup.comnih.govuow.edu.au
The study found that this compound significantly mitigated the impairment in immediate recall. oup.comnih.gov However, it did not have a significant effect on delayed recall or other cognitive domains that were assessed. oup.comnih.gov These findings suggest that stimulating the M1 receptor with this compound can positively modulate cognitive functions related to memory encoding. oup.commedchemexpress.com
Table 1: Effects of Nicotine Abstinence and this compound on Episodic Memory Recall
| Condition | Cognitive Measure | Statistical Significance (p-value) | Outcome |
|---|---|---|---|
| Nicotine Abstinence vs. Baseline | Immediate Recall | p=0.019 | Significant Reduction oup.com |
| Nicotine Abstinence vs. Baseline | Delayed Recall | p=0.02 | Significant Reduction oup.com |
| This compound vs. Placebo (in Abstinent State) | Immediate Recall | p=0.014 | Significant Improvement (Attenuation of Deficit) oup.com |
| This compound vs. Placebo (in Abstinent State) | Delayed Recall | - | No Significant Effect oup.com |
The results from the nicotine abstinence model point towards a specific impact of this compound on the encoding phase of episodic memory. nih.gov The M1 receptors, which this compound targets, are highly expressed in the hippocampus, a brain region critical for learning and memory modulation. oup.comuow.edu.au The improvement in immediate recall, a function heavily reliant on initial memory encoding, supports the hypothesis that this compound enhances this particular cognitive process. oup.com The stimulation of M1 receptor-mediated neurotransmission is therefore implicated as a potential mechanism for improving memory formation in conditions where it is impaired. nih.gov
Pharmacokinetic and Pharmacodynamic Assessment of this compound in Humans
To be effective, a central nervous system (CNS) drug must be able to cross the blood-brain barrier (BBB) in sufficient concentrations. nih.govcolumbia.edu The pharmacokinetic and pharmacodynamic properties of this compound, specifically its ability to penetrate the brain, have been evaluated using advanced imaging techniques. nih.gov
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of a drug's distribution in the brain. nih.govnih.gov This method was employed to assess the BBB transport of this compound. columbia.edu
To visualize and quantify the compound in the brain, this compound was radiolabelled with carbon-11 (B1219553) to create the PET tracer [11C]this compound. nih.govcolumbia.edu This allowed for direct measurement of the compound's uptake and distribution. nih.gov The development of this specific tracer was crucial for de-risking the drug's development by providing clear evidence of its ability to reach its target in the CNS. nih.govnih.gov PET scans were conducted in both non-human primates (baboons) and healthy male humans to evaluate the brain distribution of the tracer. nih.govcolumbia.edu
In studies with two baboons, the distribution of [11C]this compound was found to be homogenous throughout the brain. nih.govcolumbia.edu The whole brain partition coefficient (VT), which indicates the ratio of the tracer concentration in the brain to that in plasma at equilibrium, was 3.97. nih.govcolumbia.edu
In the four healthy male human subjects, there was evidence of mild regional heterogeneity in the tracer's distribution. nih.govcolumbia.edu The whole brain VT in humans was estimated to be 4.9, which is broadly consistent with the primate data. nih.govcolumbia.edu This value suggests good brain uptake and indicates that the passage of this compound across the BBB is likely consistent with passive diffusion or active influx. nih.govcolumbia.edu Notably, higher VT values were observed in the medial temporal lobe (in the range of 7-13) compared to white matter (in the range of 4-5). nih.gov
Table 2: Brain Partition Coefficient (VT) of [11C]this compound
| Subject Species | Brain Region | Whole Brain VT | Regional VT |
|---|---|---|---|
| Primate (Baboon) | Whole Brain | 3.97 nih.govcolumbia.edu | Homogenous Distribution nih.gov |
| Human | Whole Brain | 4.9 nih.govcolumbia.edu | Mild Heterogeneity nih.gov |
| Human | Medial Temporal Lobe | - | ~7-13 nih.gov |
| Human | White Matter | - | ~4-5 nih.gov |
Brain Penetration and Blood-Brain Barrier Transport via Positron Emission Tomography (PET)
Identification of Cerebellum as a Suitable Reference Region in PET Studies
Positron Emission Tomography (PET) studies have been instrumental in understanding the brain distribution of this compound. In a study utilizing [11C]this compound, the distribution in the primate brain was observed to be homogenous. nih.gov In the human brain, there was mild regional heterogeneity. nih.gov This generally uniform distribution is a critical factor when selecting a reference region for PET scan analysis. A suitable reference region should ideally have minimal specific binding of the radioligand, allowing it to serve as a baseline for quantifying receptor density in target regions. The cerebellum is often chosen as a reference region in neurological PET studies for this reason. While the available research on this compound does not explicitly document the formal validation of the cerebellum as a reference region, the observed brain distribution patterns are consistent with the characteristics that would make the cerebellum a suitable candidate for such a role.
Drug-Drug Interaction Profiles of this compound
Understanding the potential for a new chemical entity to interact with other drugs is a cornerstone of clinical development. This is particularly important for compounds that may be co-administered with other medications.
Cytochrome P450 (CYP) enzymes are a family of proteins crucial for the metabolism of a vast array of drugs. medchemexpress.com Inhibition of these enzymes by a new compound can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects or reduced efficacy. medchemexpress.com CYP2D6 is a particularly important enzyme in this family, responsible for the metabolism of approximately 25% of clinically used drugs.
Despite a thorough review of the available scientific literature, no specific in-vitro or in-vivo data on the inhibitory effects of this compound on cytochrome P450 enzymes, including CYP2D6, have been publicly disclosed. Therefore, the drug-drug interaction profile of this compound concerning the inhibition of these critical metabolic pathways remains uncharacterized in the public domain.
Methodological Considerations in Clinical Trial Design for this compound
The design of clinical trials is paramount to obtaining reliable and interpretable data on the efficacy and safety of an investigational drug. The clinical investigation of this compound employed a robust and widely accepted study design.
Randomized, Double-Blind, Placebo-Controlled, Cross-Over Study Designs
Clinical trials for this compound were structured as randomized, double-blind, placebo-controlled, cross-over studies. nih.govnih.gov This design is considered a gold standard in clinical research for minimizing bias.
Randomized: Participants were assigned by chance to receive either this compound or a placebo, which helps to ensure that the groups are comparable at the start of the trial.
Double-Blind: Neither the participants nor the investigators knew who was receiving the active compound and who was receiving the placebo. This prevents expectations from influencing the results.
Placebo-Controlled: The effects of this compound were compared to those of a placebo, an inactive substance, to determine if the observed effects were due to the compound itself.
Cross-Over: Each participant received both this compound and the placebo at different times during the study. nih.govnih.gov This allows for within-subject comparisons, which can increase the statistical power of the study.
Observed Clinical Effects of this compound and Associated Considerations
The primary goal of clinical trials is to assess the effects of an investigational compound in humans. The following section details the observed efficacy of this compound in a specific area of cognitive function.
Efficacy Outcomes in Specific Cognitive Domains
In a clinical trial utilizing a nicotine abstinence model to induce cognitive deficits, this compound demonstrated a specific impact on episodic memory. nih.govnih.gov
The study revealed that nicotine abstinence led to a statistically significant reduction in both immediate (p=0.019) and delayed (p=0.02) recall. nih.govnih.gov Treatment with this compound was found to significantly improve immediate recall (p=0.014). nih.govnih.gov However, it did not have a significant effect on delayed recall. nih.govnih.gov No other cognitive domains were observed to be modulated by this compound in this study. nih.govnih.gov
Table 1: Efficacy of this compound on Episodic Memory in a Nicotine Abstinence Model
| Cognitive Domain | Effect of Nicotine Abstinence (p-value) | Effect of this compound (p-value) |
| Immediate Recall | Significant Reduction (p=0.019) | Significant Improvement (p=0.014) |
| Delayed Recall | Significant Reduction (p=0.02) | No Significant Effect |
This interactive table summarizes the key efficacy findings of this compound on episodic memory.
Relationship between this compound's Binding Mode, Selectivity, Intrinsic Agonism, and Clinical Profile
The clinical trajectory of this compound offers a compelling case study in translational pharmacology, where the molecular interactions of a compound directly influenced its clinical utility and eventual discontinuation. The relationship between its unique binding mode, subtype selectivity, and intrinsic agonism provides a clear rationale for the observed clinical profile, which was marked by both promising pro-cognitive effects and dose-limiting adverse events.
Initially characterized as a potent and selective M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist, this compound demonstrated the ability to cross the blood-brain barrier and modulate hippocampal function. medchemexpress.comcolumbia.eduscienceopen.com In a clinical study using the nicotine abstinence model of cognitive dysfunction, it was shown to improve immediate memory recall in human subjects, suggesting its potential as a treatment for cognitive impairment in conditions like Alzheimer's disease. nih.govnih.gov However, the compound's development was halted due to significant side effects, primarily gastrointestinal and cardiovascular in nature. nih.govnih.gov Subsequent research revealed that the interplay of its binding mechanism, poor selectivity, and powerful agonist activity was responsible for this dual clinical outcome. nih.gov
Binding Mode: A Bitopic Interaction
Contrary to its initial description as a purely allosteric modulator, detailed pharmacological analysis revealed that this compound engages with the M1 mAChR in a "bitopic" manner. nih.govnih.govresearchgate.net This mode of binding involves the molecule simultaneously occupying and interacting with both the orthosteric binding site—the same site used by the endogenous ligand acetylcholine—and a separate allosteric site. nih.govnih.gov Evidence from ligand binding, chemical biology, and functional assays confirmed that this compound interacts competitively with acetylcholine at the orthosteric pocket. nih.gov Structural studies show the compound is held in place partly through an interaction with the negatively charged aspartate residue D1053.32 in the orthosteric site. nih.gov This bitopic engagement is a critical factor, as it underpins both the compound's efficacy and its ultimate clinical failure. While this binding mode was sufficient to produce beneficial effects on learning and memory, it also contributed to a less desirable pharmacological profile. nih.gov
Selectivity Profile: Lack of Subtype Specificity
A major challenge in developing drugs targeting muscarinic receptors is the high degree of similarity in the orthosteric binding site across the five different subtypes (M1-M5). nih.gov Although early reports suggested this compound had a 100-fold selectivity for the M1 receptor, more comprehensive analysis demonstrated a significant lack of muscarinic receptor subtype selectivity. nih.govnih.govoup.com Specifically, notable agonist activity at the M2 receptor was identified. nih.gov The M2 and M3 receptors are heavily implicated in mediating peripheral cholinergic responses, such as those affecting the cardiovascular and gastrointestinal systems. nih.gov Therefore, the compound's inability to selectively target M1 receptors in the central nervous system without also activating M2 and M3 receptors in the periphery is a primary reason for the adverse effects observed in clinical trials. nih.govnih.gov
Intrinsic Agonism: Potent Receptor Activation
This compound is not merely a modulator but a potent agonist with high intrinsic activity at the M1 receptor. medchemexpress.comnih.gov It directly activates the Gq/11 protein-mediated signaling pathway, leading to downstream effects such as the accumulation of inositol (B14025) phosphate (B84403) 1 (IP1) and the phosphorylation of ERK1/2. medchemexpress.com In functional assays, this compound stimulated IP1 accumulation to a level that was 90% of the maximum effect achieved by acetylcholine, highlighting its powerful agonist properties. medchemexpress.com This strong, direct activation of the receptor is responsible for the desired pro-cognitive effects, such as enhancing neuronal firing in the hippocampus. medchemexpress.comoup.com However, when combined with its poor selectivity, this potent intrinsic agonism meant that off-target receptors (like M2 and M3) were also strongly activated, leading directly to the dose-limiting side effects. nih.govnih.gov
Pharmacological Data for this compound
| Parameter | Value | Assay Details | Reference |
|---|---|---|---|
| M1 Receptor Agonism (pEC50) | 8.1 | Functional assay measuring M1 mAChR activation. | medchemexpress.com |
| M1 Receptor Binding Affinity (pKi) | 6.5 | Competitive inhibition of [3H]-NMS binding in CHO cells expressing human M1 mAChR. | medchemexpress.com |
| Maximal Effect (vs. Acetylcholine) | 90% | M1 receptor-mediated inositol phosphate 1 (IP1) accumulation in CHO cells. | medchemexpress.com |
| Rat Ileum Contraction (EC50) | 7 µM | Measures functional agonism, indicating ~50% of maximum Methacholine-induced contraction. | medchemexpress.com |
| Human Brain Distribution (VT) | 4.9 | Positron Emission Tomography (PET) study with [11C]this compound. | nih.gov |
Advanced Molecular Insights and Structural Biology of M1 Machr Activation by Gsk1034702
Structural Determination of M1-mAChR Complexes with Agonists
The determination of high-resolution crystal structures has been pivotal in understanding the intricate interactions between ligands and G protein-coupled receptors (GPCRs), including the muscarinic acetylcholine (B1216132) receptor family. For the M1 mAChR, structural studies have been advanced through the use of thermostabilized receptor constructs, such as M1-StaR-T4L. A crystal structure of the M1-StaR-T4L complex bound to GSK1034702 has been successfully obtained (PDB: 6ZGP). This structural information provides critical insights into the precise binding pose of this compound within the M1 mAChR, revealing the molecular contacts and conformational changes induced upon ligand binding. Such structural data are invaluable for refining the understanding of ligand-receptor interactions and for guiding the design of novel pharmacological agents.
Mechanistic Understanding of this compound's Bitopic Ligand-Receptor Interactions at the Molecular Level
This compound, initially described as an M1 mAChR allosteric agonist, has been comprehensively characterized as a bitopic ligand. This means that this compound simultaneously interacts with both the orthosteric binding pocket—the primary site where the endogenous neurotransmitter acetylcholine binds—and a distinct allosteric site on the M1 mAChR. This dual mode of interaction distinguishes bitopic ligands from purely orthosteric or allosteric modulators.
The bitopic mechanism of this compound is structurally related to that of another M1 mAChR bitopic ligand, TBPB, whose action was elucidated through fragmentation studies. Studies involving radioligand binding and functional assays have confirmed that this compound fully displaces specific binding of tritiated this compound to the M1 mAChR in a monophasic manner. In contrast, orthosteric agonists like acetylcholine (ACh) and xanomeline (B1663083) only partially displace tritiated this compound binding, suggesting either an allosteric interaction or a bitopic mechanism where this compound spans a binding pocket partially shared with ACh. This unique binding mode allows this compound to activate the receptor by engaging both the orthosteric and an allosteric site simultaneously, leading to distinct pharmacological profiles.
Ligand-Induced Signaling Bias and Context-Dependent Pharmacology of this compound
Ligand-induced signaling bias, also known as functional selectivity or context-dependent pharmacology, describes the phenomenon where different ligands interacting with the same receptor can preferentially activate distinct downstream signaling pathways. This concept is crucial for developing M1 mAChR ligands that can achieve therapeutic benefits while minimizing undesirable side effects.
Differential Activation of Downstream Signaling Pathways (e.g., Ca2+ Mobilization, β-arrestin Activation)
The M1 mAChR primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium (Ca2+) and inositol (B14025) trisphosphate (IP3) production. Beyond G protein activation, M1 mAChRs also engage other signaling pathways, including those involving β-arrestin recruitment and receptor phosphorylation.
This compound has been shown to stimulate both Gq/11-dependent signaling, as evidenced by inositol phosphate (B84403) (IP1) accumulation, and phosphorylation of serine 228 (pSer228) in the third intracellular loop of the M1 mAChR. Both acetylcholine (ACh) and this compound elicit a concentration-dependent increase in pSer228 immunoreactivity at the wild-type M1 mAChR.
Comparative Analysis of G Protein-Dependent Signaling versus Phosphorylation-Dependent Signaling
Comparative studies have highlighted differences in signaling bias among M1 mAChR ligands. For instance, pilocarpine (B147212), a well-characterized muscarinic partial agonist, exhibits a bias towards G protein-dependent signaling over phosphorylation-dependent signaling. In contrast, this compound has been found to show no significant bias between G protein coupling and receptor phosphorylation pathways.
Research indicates a potential correlation between the level of G protein-dependent signaling and the propensity for M1 mAChR ligands to induce adverse central and peripheral effects, such as seizures and gastrointestinal responses. For example, pilocarpine induces a greater cortical increase in phosphoinositide turnover (approximately six-fold over basal) compared to this compound (approximately two-fold increase). This suggests that ligands biased towards phosphorylation or β-arrestin-dependent signaling may offer clinically beneficial outcomes with minimized adverse effects.
Table 1: Comparative Signaling Pathway Activation by M1 mAChR Agonists
| Ligand | G Protein-Dependent Signaling (e.g., IP1 Accumulation) | Receptor Phosphorylation (pSer228) | Signaling Bias Profile | Propensity for Adverse Effects (Relative) |
| Acetylcholine | Activates | Stimulates | Unbiased (reference) | - |
| Pilocarpine | Robust activation (approx. 6-fold cortical increase) | Stimulates | Biased towards G protein signaling | Higher |
| This compound | Activates (approx. 2-fold cortical increase) | Stimulates | No significant bias | Lower (compared to G-protein biased ligands) |
Mutational Analysis of M1 mAChR and Ligand Sensitivity to this compound
Mutational analyses of the M1 mAChR have been instrumental in dissecting the roles of specific signaling pathways and their impact on ligand sensitivity and adverse effects. Studies have employed genetically altered mice expressing M1 receptor mutants, including phosphorylation-deficient (M1-PD) mice and M1-DREADD PD mice, where key phosphorylation sites have been removed.
These studies revealed that this compound induced cholinergic adverse responses only in phosphorylation-deficient, G protein-biased mice (M1-PD and M1-DREADD PD). This observation strongly supports the notion that M1 mAChR signal transduction biased toward G protein coupling can lead to adverse central and peripheral cholinergic responses. Conversely, M1 mAChR ligands that promote receptor phosphorylation-dependent signaling are associated with a lower propensity to mediate adverse responses and can protect against them, while still driving beneficial responses such as learning and memory and anxiolytic behavior.
Furthermore, the lack of receptor phosphorylation in M1-PD cells significantly impaired agonist-induced receptor internalization, a process crucial for receptor desensitization, and decreased receptor interaction with β-arrestin by approximately 50%. However, the removal of M1 mAChR phosphorylation was shown to have little impact on phosphoinositide accumulation, which is indicative of Gαq protein activation. This highlights that different signaling pathways are differentially affected by receptor phosphorylation status, providing a mechanistic basis for biased agonism and its clinical implications.
Table 2: Impact of M1 mAChR Phosphorylation Deficiency on Signaling and Adverse Effects
| M1 mAChR Variant | Agonist-Induced Receptor Internalization | β-arrestin Interaction | Phosphoinositide Accumulation (Gαq Activation) | This compound-Induced Adverse Effects |
| Wild-type M1 mAChR | Normal | Normal | Normal | Present (but less severe than G-protein biased ligands) |
| M1-PD (Phosphorylation-Deficient) | Significantly impaired | Decreased (~50%) | Little impact | Present, particularly in G protein-biased mice |
Future Research Directions and Therapeutic Prospects for M1 Machr Modulators
Development of Next-Generation M1 mAChR Ligands Building upon GSK1034702 Insights
The understanding of this compound's properties, particularly its bitopic binding mode and intrinsic agonist activity, has significantly influenced the design principles for developing superior M1 positive allosteric modulators (PAMs) nih.gov. Future research is focused on refining these compounds to optimize their therapeutic potential.
Positive allosteric modulators (PAMs) enhance the activity of an orthosteric ligand, such as acetylcholine (B1216132), without directly activating the receptor themselves wikipedia.org. However, some M1 PAMs, including this compound, exhibit intrinsic agonist activity, meaning they can activate the receptor even in the absence of the endogenous ligand. These are often referred to as "ago-PAMs" nih.gov. The experience with ago-PAMs like this compound, MK-7622, PF-06764427, and PF-06827443 has indicated that this intrinsic activity can lead to overstimulation of the M1 receptor, potentially resulting in undesirable effects and, in some cases, reduced cognitive efficacy nih.gov.
Therefore, a key direction in future research is the design of "pure" PAMs that are effectively silent until endogenous acetylcholine is released, thereby ensuring a more physiological modulation of receptor activity. Compounds such as VU0453595 and VU0486846 have been developed with minimal or no intrinsic agonist activity, demonstrating robust pro-cognitive efficacy without the drawbacks associated with ago-PAMs. This shift aims to maximize therapeutic benefit by maintaining the spatiotemporal characteristics of endogenous cholinergic signaling.
| Compound Class | Intrinsic Activity | Implications for Therapeutic Design | Examples |
| Ago-PAMs | Present | Risk of overstimulation, potential for undesirable effects, and reduced efficacy nih.gov | This compound, MK-7622, PF-06764427, PF-06827443 |
| "Pure" PAMs | Minimized or Absent | Enhanced physiological modulation, reduced undesirable effects, optimized efficacy | VU0453595, VU0486846 |
A significant challenge in developing M1 mAChR-targeted therapies stems from the high conservation of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5) wikipedia.orgnih.govyoutube.comwikipedia.org. This conservation makes it difficult to design orthosteric ligands that selectively activate only the M1 receptor, leading to off-target activation of other mAChR subtypes and associated adverse effects wikipedia.org.
Allosteric binding sites, in contrast, exhibit greater sequence variation among the different mAChR subtypes, offering a promising avenue for achieving enhanced M1 selectivity wikipedia.orgnih.govyoutube.comwikipedia.org. The recognition that compounds like this compound lacked sufficient subtype selectivity has underscored the critical need for more refined strategies. Future efforts involve leveraging structural biology to identify and target unique features within the M1 allosteric pocket, including dynamic or "cryptic" pockets that are present in the M1 subtype but absent or less accessible in others. This approach aims to develop ligands that selectively modulate M1 mAChR activity, thereby minimizing off-target effects and improving the therapeutic index.
Signal bias, or biased agonism/allosteric modulation, refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others upon receptor binding nih.gov. This phenomenon is of increasing importance in M1 mAChR therapeutic design. Research suggests that different signaling pathways activated by M1 mAChRs may be differentially linked to therapeutic benefits versus undesirable effects. For instance, Gq-mediated signaling, which leads to inositol (B14025) monophosphate (IP1) accumulation, has been associated with undesirable outcomes such as seizures and hyperlocomotion. Conversely, phosphorylation-dependent signaling, often involving β-arrestin recruitment, appears to be crucial for beneficial responses like learning, memory, and anxiolytic behavior.
Studies involving this compound have indicated that it induced adverse responses in mouse models engineered to be biased towards G protein signaling, suggesting that ligands promoting phosphorylation-dependent signaling might have a lower propensity for adverse effects. Therefore, a key future direction is the rational design of M1 PAMs that exhibit biased signaling, specifically promoting pathways associated with cognitive enhancement while minimizing activation of pathways linked to undesirable effects. This sophisticated approach aims to fine-tune M1 mAChR modulation for optimal therapeutic outcomes.
Potential for Cognitive Enhancement in Specific Neurodegenerative and Neuropsychiatric Disorders
The M1 mAChR's integral role in cognitive function positions its modulators as promising candidates for addressing cognitive deficits across a range of neurological and psychiatric conditions wikipedia.orgnih.govnih.gov.
Alzheimer's disease (AD) is characterized by significant cholinergic deficits, contributing to the observed cognitive decline wikipedia.orgyoutube.comwikipedia.org. The M1 mAChR is considered a particularly attractive target because its expression levels are believed to remain relatively intact in various regions of the AD brain compared to healthy aged brains, making it a viable target for pharmacological intervention wikipedia.org.
Preclinical studies have demonstrated the potential of M1 PAMs in improving cognitive deficits relevant to AD. For example, VU0486846 has shown efficacy in reducing amyloid-beta (Aβ) levels and rescuing cognitive deficits in APP mouse models wikipedia.orgyoutube.com. Similarly, benzyl (B1604629) quinolone carboxylic acid (BQCA) has restored memory loss and slowed the progression of neurodegeneration in mouse prion disease models, which share hallmarks with human AD. In human studies, this compound demonstrated pro-cognitive effects, specifically improving immediate memory in a nicotine (B1678760) abstinence model of cognitive dysfunction. These findings collectively support the continued exploration of M1 PAMs for AD.
Cognitive impairment, including deficits in working memory, attention, and executive function, is a core and debilitating symptom of schizophrenia nih.gov. The M1 mAChR is implicated in these cognitive processes, suggesting that its modulation could offer therapeutic benefits nih.govnih.gov.
Preclinical research provides compelling evidence for the utility of M1 PAMs in addressing cognitive deficits associated with schizophrenia. BQCA, for instance, has been shown to reverse phencyclidine (PCP)-induced recognition memory and reversal learning deficits in rodent models, relevant to cognitive impairment in schizophrenia. VU0453595, a selective M1 PAM, has enhanced cognitive flexibility and set shifting in non-human primates, without affecting attentional filtering, suggesting its versatile potential for treating cognitive rigidity in schizophrenia nih.gov. Furthermore, VU0486846 has demonstrated the ability to reverse risperidone-induced memory deficits in rats, highlighting its potential in counteracting cognitive side effects of atypical antipsychotics. These studies underscore the promise of M1 mAChR modulation as a strategy for cognitive enhancement in schizophrenia.
Q & A
Q. How can conflicting concentration-response data (e.g., stimulation vs. inhibition in M2/M3 tissues) be interpreted?
- Methodological Answer : Analyze tissue-specific receptor coupling and downstream signaling pathways. For example, this compound may act as a bitopic agonist in M1 receptors but exhibit partial agonism/antagonism in M2/M3 due to divergent G-protein coupling. Use functional assays (e.g., isolated rat atrium for M2, ileum for M3) to validate tissue-specific effects .
Q. What methodologies resolve discrepancies in brain distribution data between primate and human PET studies?
- Methodological Answer : Compare species-specific VT values (primate: 3.97 vs. human: 4.9) and fP/fND ratios (primate: 3.4 vs. human: 2.6). Differences may arise from variations in P-glycoprotein (PGP) efflux or passive diffusion efficiency. Use PBPK modeling to simulate interspecies pharmacokinetics .
Q. How do researchers evaluate CYP2D6-mediated drug-drug interactions (DDIs) involving this compound?
- Methodological Answer : Conduct in vitro inhibition assays (IC₅₀, Ki, Kinact) using human liver microsomes. Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs. For example, this compound’s metabolism-dependent CYP2D6 inhibition (IC₅₀ = 1.6 μM) explains its interaction with dextromethorphan after repeated dosing .
Q. How to design a PET study to assess regional heterogeneity in this compound brain distribution?
- Methodological Answer : Acquire high-resolution MRI for anatomical co-registration. Use a two-tissue compartment model to calculate regional VT and K1 (plasma-to-tissue transfer rate). In humans, mild heterogeneity (e.g., higher VT in cortex vs. thalamus) may reflect regional differences in perfusion or non-specific binding .
Q. What strategies minimize muscarinic side effects in clinical trials of this compound?
- Methodological Answer : Optimize dosing using CNS occupancy studies. Measure peripheral biomarker responses (e.g., salivation for M3 activity) and correlate with free brain concentrations. A VT > fP/fND suggests preferential brain uptake, reducing peripheral receptor activation .
Data Analysis and Contradiction Management
Q. How should researchers address variability in brain-to-plasma ratios across species (e.g., mouse: 0.4 vs. marmoset: 2.0)?
Q. What statistical approaches are recommended for analyzing small-sample PET datasets (e.g., n=4 humans)?
- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank) for paired data (baseline vs. post-dose). Apply mixed-effects models to account for inter-subject variability. Report effect sizes with confidence intervals to address low power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
